
5-(Furan-3-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-3-yl)furan-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a structure that includes two furan rings connected via a carboxylic acid group Furans are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)furan-2-carboxylic acid typically involves the reaction of furan derivatives under specific conditions. One common method includes the condensation of furan-2-carboxylic acid with furan-3-carboxaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, furan dicarboxylic acids, and reduced derivatives such as furan alcohols and aldehydes .
Wissenschaftliche Forschungsanwendungen
5-(Furan-3-yl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which 5-(Furan-3-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan-2-carboxylic acid
- Furan-3-carboxylic acid
- 2,5-Furandicarboxylic acid
Uniqueness
5-(Furan-3-yl)furan-2-carboxylic acid is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6O4 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
5-(furan-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H6O4/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) |
InChI-Schlüssel |
MJGDYQOIARIHAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


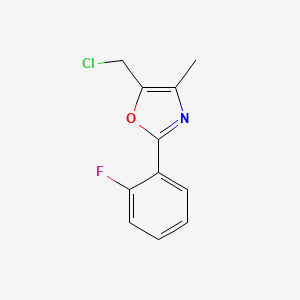

![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
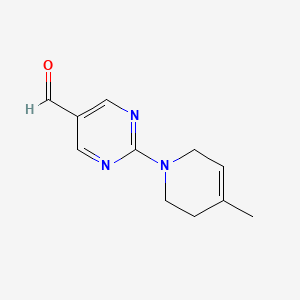
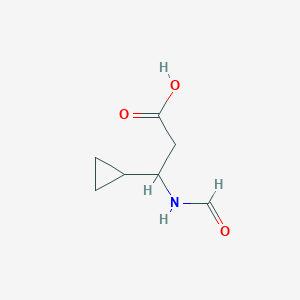
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)

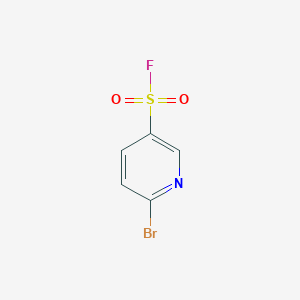
![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
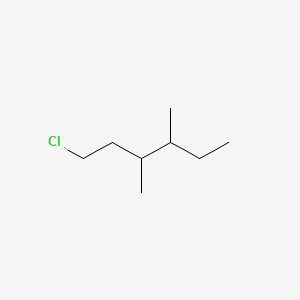

![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
![N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)
